molecular formula C7H15NO2 B7840149 L-Beta-homoisoleucine, HCl

L-Beta-homoisoleucine, HCl

Cat. No.: B7840149
M. Wt: 145.20 g/mol
InChI Key: JHEDYGILOIBOTL-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

L-Beta-homoisoleucine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which L-Beta-homoisoleucine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical reactions, influencing protein synthesis and other cellular processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

L-Beta-homoisoleucine hydrochloride can be compared with other similar compounds, such as:

L-Beta-homoisoleucine hydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(3S,4S)-3-amino-4-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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